2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
Description
Properties
CAS No. |
125701-97-5 |
|---|---|
Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2O2/c1-16-5-14-22(17(2)15-16)25-26-23(18-6-10-20(28-3)11-7-18)24(27-25)19-8-12-21(29-4)13-9-19/h5-15H,1-4H3,(H,26,27) |
InChI Key |
GIFQPRNMCCHFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Approach
- Starting Materials: Benzil derivatives (1,2-diketones), substituted aldehydes, and ammonium acetate or primary amines.
- Reaction Conditions: Reflux in solvents like acetic acid or toluene, often with catalytic metal salts (e.g., Ni(OAc)2·4H2O) to promote cyclization.
- Mechanism: The reaction proceeds via nucleophilic attack of the amine on the diketone, followed by condensation with aldehydes and ring closure to form the imidazole core.
- Example: A mixture of β-phenylethyl amine and benzil in dry toluene with 8 mol% Ni(OAc)2·4H2O refluxed for 12 hours yields tetrasubstituted imidazoles after chromatographic purification.
One-Pot Modular Synthesis via Ketone Oxidation and Imidazole Condensation
- Innovative Method: A one-pot approach combining ketone oxidation (e.g., acetophenone derivatives) catalyzed by HBr and DMSO, followed by condensation with aldehydes and ammonium acetate.
- Advantages: This method allows modular introduction of substituents, high yields (23%–85%), and operational simplicity.
- Procedure:
- Oxidation of ketone in DMSO with catalytic aqueous HBr at 85 °C.
- Slow addition of glyoxal and aldehyde with ammonium acetate in methanol/DMSO mixture.
- The reaction proceeds to form 2,4(5)-disubstituted imidazoles.
- Yields: Optimized conditions yield the desired imidazoles in good to excellent yields.
- Relevance: This method can be adapted to synthesize the 2-(2,4-dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole by selecting appropriate ketones and aldehydes.
Palladium-Catalyzed Carbonylative Coupling
- Advanced Method: Palladium-catalyzed synthesis involving carbon monoxide insertion under pressure to form substituted imidazoles.
- Conditions: Use of Pd catalysts, ligands, and pressurized CO (4–25 atm) at moderate temperatures (40–95 °C).
- Purification: Column chromatography with silica gel and gradient elution.
- Outcome: High yields (70–80%) of complex imidazole derivatives with diverse aryl substitutions.
- Application: This method is suitable for introducing aryl substituents such as 4-methoxyphenyl groups at the 4,5-positions of the imidazole ring.
Specific Preparation Method for this compound
Based on the above general methods, the preparation of the target compound can be outlined as follows:
Starting Materials
| Component | Role | Example Source/Notes |
|---|---|---|
| 2,4-Dimethylbenzaldehyde | Aldehyde for 2-position aryl | Commercially available aromatic aldehyde |
| 4-Methoxybenzil | 1,2-Diketone for 4,5-positions | Synthesized or purchased |
| Ammonium acetate | Nitrogen source for imidazole ring | Common ammonium salt |
| Solvent | Medium for reaction | Acetic acid, toluene, or DMSO/MeOH |
| Catalyst (optional) | Metal catalyst for cyclization | Ni(OAc)2·4H2O or Pd catalysts |
Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Reflux (80–110 °C) | Depends on solvent and catalyst |
| Time | 12–24 hours | Monitored by TLC |
| Atmosphere | Inert or air | Some methods require inert gas |
| Workup | Removal of solvent, extraction | Chromatographic purification |
Stepwise Procedure
- Condensation: Mix 4-methoxybenzil and 2,4-dimethylbenzaldehyde with ammonium acetate in acetic acid or toluene.
- Catalysis: Add Ni(OAc)2·4H2O (8 mol%) or Pd catalyst if using carbonylative coupling.
- Reflux: Heat under reflux with stirring for 12–24 hours.
- Monitoring: Track reaction progress by thin-layer chromatography (TLC).
- Isolation: Remove solvent under reduced pressure.
- Purification: Purify crude product by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Characterization: Confirm structure by NMR, mass spectrometry, and melting point.
Research Findings and Yield Data
- The one-pot oxidation-condensation method offers flexibility in substituent variation and is environmentally friendly due to mild conditions and catalytic use.
- Palladium-catalyzed methods provide high yields and purity but require specialized equipment for pressurized CO handling.
- Classical condensation with metal catalysis remains a robust and widely used approach.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Ni-catalyzed Condensation | Benzil, 2,4-dimethylbenzaldehyde, ammonium acetate, Ni(OAc)2·4H2O | Reflux in toluene, 12 h | Simple, good yields | Longer reaction time |
| One-pot Ketone Oxidation-Condensation | Acetophenone derivatives, aldehydes, NH4OAc, HBr, DMSO | 85 °C, sequential addition | Modular, scalable, mild | Requires optimization for each substrate |
| Pd-Catalyzed Carbonylative Coupling | Pd catalyst, aryl iodides, CO, amines | 40–95 °C, pressurized CO | High yield, selective | Requires CO handling, expensive catalyst |
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structural Characteristics
The compound belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its unique structure allows for various interactions with biological targets, making it a candidate for drug design. The presence of methoxy and dimethyl groups enhances its lipophilicity and biological activity.
Anticancer Activity
Research has demonstrated that imidazole derivatives exhibit promising anticancer properties. Specifically, 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has been studied for its ability to inhibit the proliferation of cancer cells. A study highlighted the compound's effectiveness against various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Qualitative studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Antifungal and Antiparasitic Effects
In addition to antibacterial properties, there is emerging evidence that imidazole derivatives can exhibit antifungal and antiparasitic activities. These effects are attributed to their ability to disrupt cellular processes in fungi and parasites .
Case Study 1: Anticancer Research
A comprehensive investigation into the anticancer properties of imidazole compounds reported that derivatives similar to this compound showed significant inhibition of tumor growth in xenograft models. The study utilized various assays to assess cell viability and apoptosis induction, demonstrating the compound's potential in cancer therapy .
Case Study 2: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of imidazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-(2,4-dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (target compound) with structurally similar imidazole derivatives:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy) at positions 4 and 5 enhance solubility and aromatic stacking, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 2 modulate electronic properties and bioactivity .
- Melting Points : Derivatives with nitro groups (e.g., compounds in ) exhibit higher melting points (>250°C) due to increased polarity and intermolecular interactions .
Pharmacological Activities
Anticancer Activity :
- Compound 1a (): Demonstrated moderate activity against MCF7 breast cancer cells (IC₅₀ ~10 µM) and aromatase inhibition (IC₅₀ ~15 µM) .
- Target Compound : Hypothesized to exhibit similar or enhanced activity due to the 2,4-dimethylphenyl group, which may improve membrane permeability compared to fluorinated analogs .
Anti-inflammatory and Analgesic Activity :
- Fenflumizole (): Non-selective COX inhibitor with potent anti-inflammatory effects, marketed for rheumatic disorders .
- 4,5-Bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole (): Showed synergistic analgesic effects with nalbuphine in mice, reducing writhing responses by >90% at combined doses (nalbuphine: 28.9 mg/kg; imidazole: 0.161 mg/kg) .
Antimalarial Activity :
Biological Activity
The compound 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity for this compound against various cancer cell lines.
- Cytotoxicity : The compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with values reported in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 ± 0.8 |
| A549 | 8.3 ± 0.5 |
| HCT-116 | 12.2 ± 1.1 |
These values suggest that the compound has a potent inhibitory effect on these cancer cells compared to standard treatments like doxorubicin.
The mechanism by which this compound exerts its antitumor effects appears to involve:
- Induction of Apoptosis : Flow cytometry assays have shown that treatment with the compound leads to increased apoptosis in cancer cells. This was evidenced by an increase in Annexin V positive cells in treated groups compared to controls.
- Cell Cycle Arrest : The compound also induces cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of this compound. Administration of this compound resulted in significant tumor regression without notable toxicity to normal tissues.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on MCF-7 Cells : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- A549 Lung Cancer Study : Another study focused on A549 lung cancer cells demonstrated that the compound not only reduced cell viability but also inhibited migration and invasion capabilities of these cells.
- Combination Therapy : Preliminary data suggest that combining this imidazole derivative with established chemotherapeutic agents may enhance overall therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(2,4-dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : A typical approach involves multi-step condensation reactions. For example, substituted benzil derivatives can react with aldehydes and ammonium acetate under acidic conditions (e.g., acetic acid) to form imidazole cores. Adjusting solvents (e.g., DMSO vs. ethanol) and catalysts (e.g., KOH) significantly impacts yield, as seen in analogous imidazole syntheses . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and temperature (e.g., 80–100°C).
- Data Insight : In structurally similar compounds, yields ranged from 45% to 72% depending on electron-withdrawing/donating substituents and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in a related 2,4,5-triaryl imidazole, dihedral angles between the imidazole ring and substituents ranged from 26° to 82°, with non-planar conformations influencing packing. Hydrogen bonding (C–H⋯O) and π-π interactions are common stabilizing forces .
- Data Insight : SCXRD data for analogous compounds revealed unit cell parameters (e.g., triclinic P1 space group) and bond lengths within expected ranges (e.g., C–N: 1.32–1.38 Å) .
Q. What in vitro assays are recommended to screen the biological activity of this compound?
- Methodology : Standard assays include:
- Antifungal : Broth microdilution (CLSI M38/M44) against Candida or Aspergillus strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme inhibition : Fluorometric assays for targets like β-lactamase or heme oxygenase.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., CYP450 enzymes).
Q. What environmental persistence or degradation pathways are relevant for this compound?
- Methodology :
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; analyze by LC-MS for breakdown products.
- Biodegradation : Use soil microcosm studies with GC-MS to track metabolites.
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Methodology :
- Statistical Design : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature, solvent polarity).
- Meta-Analysis : Compare datasets from similar compounds (e.g., substituent effects on antifungal activity).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
